

# basicity and pKa of 2-Methyl-1-morpholinopropan-2-amine.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Methyl-1-morpholinopropan-2-amine

**Cat. No.:** B1295634

[Get Quote](#)

An In-Depth Technical Guide to the Basicity and pKa of **2-Methyl-1-morpholinopropan-2-amine**

Audience: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the basicity and predicted pKa values of **2-Methyl-1-morpholinopropan-2-amine**. The document elucidates the fundamental principles governing amine basicity, examines the specific structural features of the target molecule that influence its acid-base properties, and presents detailed methodologies for both experimental and computational pKa determination. By synthesizing theoretical knowledge with practical protocols, this guide serves as an essential resource for scientists working with this compound, particularly in the fields of medicinal chemistry and materials science, where precise control over ionization state is critical for molecular design and application.

## Introduction: The Significance of Basicity and pKa

**2-Methyl-1-morpholinopropan-2-amine** (CAS No: 6105-75-5) is a diamine featuring both a primary amine and a tertiary morpholine nitrogen.<sup>[1]</sup> Its molecular structure presents two potential sites for protonation, making a thorough understanding of its basicity and the corresponding dissociation constants (pKa) paramount for its application.

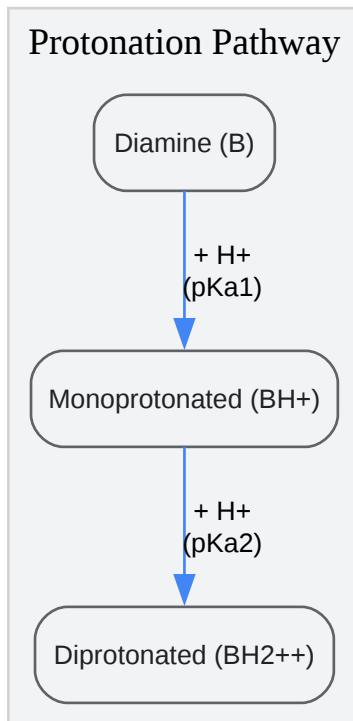
The pKa, the negative logarithm of the acid dissociation constant, is a critical physicochemical parameter. In drug development, the ionization state of a molecule at physiological pH (typically ~7.4) dictates its solubility, permeability, target binding, and pharmacokinetic profile. For a basic compound like an amine, we typically consider the pKa of its conjugate acid (pKaH).<sup>[2]</sup> A higher pKaH value indicates that the conjugate acid is weaker, and consequently, the amine base is stronger.<sup>[3]</sup> Understanding the distinct pKa values for the two nitrogen centers in **2-Methyl-1-morpholinopropan-2-amine** is therefore indispensable for predicting its behavior in biological systems and for designing robust synthetic and purification protocols.

Table 1: Chemical Properties of **2-Methyl-1-morpholinopropan-2-amine**

| Property          | Value                                           | Source                   |
|-------------------|-------------------------------------------------|--------------------------|
| IUPAC Name        | 2-methyl-2-morpholin-4-ylpropan-1-amine         | PubChem <sup>[4]</sup>   |
| CAS Number        | 6105-75-5                                       | ChemScene <sup>[1]</sup> |
| Molecular Formula | C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O | PubChem <sup>[4]</sup>   |
| Molecular Weight  | 158.24 g/mol                                    | PubChem <sup>[4]</sup>   |
| Structure         | CC(C)(CN)N1CCOCC1<br>(SMILES)                   | Smolecule <sup>[5]</sup> |

## Theoretical Framework: Structural Determinants of Amine Basicity

The basicity of an amine is fundamentally derived from the availability of the lone pair of electrons on the nitrogen atom to accept a proton.<sup>[3]</sup> The key structural and electronic factors influencing this availability in **2-Methyl-1-morpholinopropan-2-amine** are:


- **Inductive Effects:** The primary amine (-NH<sub>2</sub>) is attached to a neopentyl-like fragment. The alkyl groups are electron-donating, increasing the electron density on the nitrogen and thereby enhancing its basicity.
- **Steric Hindrance:** The primary amine is on a carbon adjacent to a quaternary center, creating significant steric bulk. While electronic effects suggest high basicity, steric hindrance can

impede solvation of the resulting ammonium cation, which can sometimes decrease basicity in aqueous media.

- The Morpholine Moiety: The tertiary amine is part of a morpholine ring. The oxygen atom within the ring exerts a significant electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen atom. This delocalization reduces the availability of the lone pair and makes the morpholine nitrogen considerably less basic than a simple acyclic tertiary amine like triethylamine ( $pK_{aH} \sim 10.75$ ).[6]

## Protonation Equilibria

The molecule possesses two basic centers, leading to two distinct protonation steps and two corresponding  $pK_a$  values. The first protonation will occur at the more basic site, followed by the second protonation at the less basic site.



[Click to download full resolution via product page](#)

Caption: Stepwise protonation of **2-Methyl-1-morpholinopropan-2-amine**.

Based on the electronic effects, the primary amine is predicted to be the more basic center.

Table 2: Predicted pKa Values for **2-Methyl-1-morpholinopropan-2-amine**

| Basic Center                      | Predicted pKa (pKaH) | Justification                                                                                                                                                                                                                  |
|-----------------------------------|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Amine (-NH <sub>2</sub> ) | ~10.4 - 10.8         | This site benefits from the electron-donating effects of the surrounding alkyl groups, placing its basicity in the typical range for primary alkylamines. <sup>[3][6]</sup> Steric hindrance may slightly modulate this value. |
| Tertiary Morpholine Amine         | ~8.3 - 8.7           | The electron-withdrawing effect of the ring oxygen significantly reduces basicity. This value is consistent with that of morpholine (pKa ~8.5) and N-substituted morpholines.                                                  |

## Methodologies for pKa Determination

Accurate pKa determination requires robust experimental or computational methods. The choice of method depends on the required accuracy, available equipment, and substance properties.

## Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its simplicity and accuracy.<sup>[7]</sup> It involves monitoring the pH of a solution of the amine as a standardized acid titrant is added.

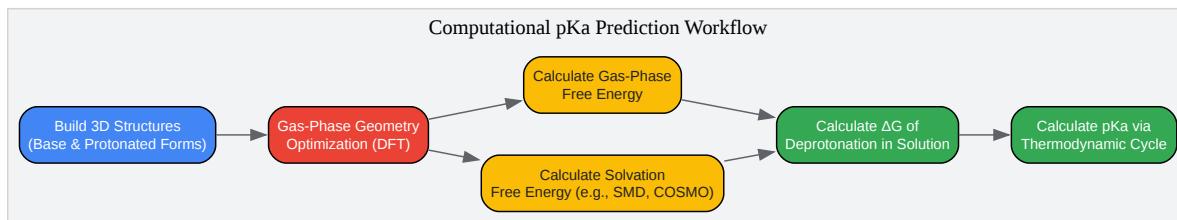
### Experimental Workflow for Potentiometric Titration



[Click to download full resolution via product page](#)

Caption: Workflow for determining pKa via potentiometric titration.

#### Detailed Step-by-Step Protocol:


- Preparation: Accurately weigh approximately 0.1 mmol of **2-Methyl-1-morpholinopropan-2-amine** and dissolve it in ~50 mL of deionized, CO<sub>2</sub>-free water. Maintain a constant ionic strength by adding a background electrolyte (e.g., 0.1 M KCl).
- Calibration: Calibrate a high-quality combination pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).
- Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Insert the calibrated pH electrode and a magnetic stir bar. Position the burette containing a standardized solution of strong acid (e.g., 0.1 M HCl) above the beaker.
- Execution: Begin stirring the solution and record the initial pH. Add the acid titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
- Data Analysis:
  - Plot the recorded pH values against the volume of HCl added to generate a titration curve.
  - The curve will exhibit two distinct inflection points, corresponding to the neutralization of the two amine groups.
  - Determine the first and second equivalence points (V<sub>eq1</sub> and V<sub>eq2</sub>) from the maxima of the first derivative plot ( $\Delta\text{pH}/\Delta\text{V}$  vs. V).

- The first pKa ( $pK_{a1}$ , for the more basic primary amine) is equal to the pH at the first half-equivalence point ( $V = V_{eq1} / 2$ ).
- The second pKa ( $pK_{a2}$ , for the less basic morpholine amine) is equal to the pH at the midpoint between the first and second equivalence points ( $V = (V_{eq1} + V_{eq2}) / 2$ ).

## Computational Protocol: pKa Prediction

Computational chemistry offers a powerful alternative for estimating pKa values, especially during early-stage drug discovery when the physical sample may not be available.<sup>[8]</sup> Methods often involve calculating the Gibbs free energy change ( $\Delta G$ ) for the deprotonation of the conjugate acid.

### Computational Workflow for pKa Prediction



[Click to download full resolution via product page](#)

Caption: A typical workflow for ab initio pKa prediction.

### Methodology Outline:

- Structure Generation: Generate 3D structures for the neutral base and its two distinct monoprotonated forms (protonated at the primary amine and protonated at the morpholine nitrogen).
- Gas-Phase Optimization: Perform geometry optimization and frequency calculations for all species in the gas phase using a suitable level of theory, such as B3LYP with a 6-31G(d)

basis set.[9]

- Solvation Energy Calculation: Calculate the free energy of solvation for each optimized structure using an implicit solvent model like the SMD (Solvation Model based on Density) or COSMO (Conductor-like Screening Model).[10][11]
- Thermodynamic Cycle: The pKa is calculated using the following thermodynamic relationship:

$$\text{pKa} = (\Delta G^*_{\text{sol}} / (2.303 * \text{RT})) + \text{C}$$

Where  $\Delta G^*_{\text{sol}}$  is the free energy of the deprotonation reaction in solution, and C is a constant that includes the free energy of the proton in solution, which is often determined by referencing against a set of compounds with known experimental pKa values.[9]

- Analysis: The calculation is performed for both protonated forms. The form with the lower calculated pKa corresponds to the more acidic conjugate acid (weaker base), while the higher pKa corresponds to the less acidic conjugate acid (stronger base).

## Conclusion

**2-Methyl-1-morpholinopropan-2-amine** is a diamine with two distinct basic centers. A comprehensive analysis of its structure indicates that the primary amine ( $\text{pKaH} \approx 10.4\text{-}10.8$ ) is significantly more basic than the tertiary morpholine nitrogen ( $\text{pKaH} \approx 8.3\text{-}8.7$ ). This difference is primarily attributed to the electron-donating alkyl groups enhancing the basicity of the primary amine and the electron-withdrawing effect of the ether oxygen reducing the basicity of the morpholine nitrogen. For researchers and drug developers, this differential basicity is a key feature that will govern the molecule's behavior in various chemical and biological environments. The experimental and computational protocols detailed herein provide a robust framework for the precise and reliable determination of these critical pKa values, facilitating informed decision-making in synthesis, formulation, and biological screening.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 9. Prediction of the pKa values of amines using ab initio methods and free-energy perturbations | Semantic Scholar [semanticscholar.org]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [basicity and pKa of 2-Methyl-1-morpholinopropan-2-amine.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295634#basicity-and-pka-of-2-methyl-1-morpholinopropan-2-amine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)